molecular formula C6H3ClFNO B581315 3-Chloro-2-fluoroisonicotinaldehyde CAS No. 1149587-02-9

3-Chloro-2-fluoroisonicotinaldehyde

Cat. No.: B581315
CAS No.: 1149587-02-9
M. Wt: 159.544
InChI Key: DOENMPXZOORKGG-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoroisonicotinaldehyde (CAS No. 131747-69-8) is a halogenated pyridine derivative featuring a chloro group at position 3, a fluoro group at position 2, and an aldehyde functional group at position 4 of the pyridine ring. Its molecular formula is inferred as C₆H₃ClFNO based on structural analogs . The compound’s unique substitution pattern renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks.

Properties

IUPAC Name

3-chloro-2-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOENMPXZOORKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704704
Record name 3-Chloro-2-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149587-02-9
Record name 3-Chloro-2-fluoro-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149587-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoroisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where isonicotinaldehyde is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-fluoroisonicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-Chloro-2-fluoroisonicotinaldehyde to related aldehydes and pyridine derivatives are summarized below, with key distinctions highlighted:

Compound Name CAS Number Substituent Positions Functional Groups Molecular Formula Similarity Score
This compound 131747-69-8 Cl (C3), F (C2), CHO (C4) Aldehyde, halogenated pyridine C₆H₃ClFNO Reference (1.00)
5-Chloro-2-fluoronicotinaldehyde 36404-90-7 Cl (C5), F (C2), CHO (C3) Aldehyde, halogenated pyridine C₆H₃ClFNO 0.69
3-Chlorobenzaldehyde 587-04-2 Cl (C3), CHO (C1) Aldehyde, halogenated benzene C₇H₅ClO N/A
3-Amino-2-chloroisonicotinamide 342899-34-7 Cl (C2), NH₂ (C3), CONH₂ (C4) Amide, amino, halogenated pyridine C₆H₆ClN₃O N/A
5-Fluoro-2-methoxypyridine-3-carboxaldehyde 351410-62-3 F (C5), OCH₃ (C2), CHO (C3) Aldehyde, methoxy, halogenated pyridine C₇H₆FNO₂ 0.63

Key Structural and Functional Differences:

Substituent Positioning :

  • Moving the chlorine from position 3 (target compound) to position 5 (5-Chloro-2-fluoronicotinaldehyde) alters electronic distribution and steric interactions, reducing similarity to 0.69 .
  • Replacement of fluorine with a trifluoromethyl group (e.g., 3-fluoro-2-(trifluoromethyl)isonicotinaldehyde, CAS CID 86673864) introduces stronger electron-withdrawing effects and bulkiness, lowering similarity .

Methoxy groups (e.g., 5-Fluoro-2-methoxypyridine-3-carboxaldehyde) enhance solubility but reduce reactivity compared to halogens .

Core Ring Systems :

  • Benzene-based analogs like 3-Chlorobenzaldehyde lack the pyridine nitrogen, resulting in lower polarity and altered resonance stabilization .

Biological Activity

3-Chloro-2-fluoroisonicotinaldehyde (C₆H₄ClFNO) is a heterocyclic compound with a pyridine ring that has been the subject of various studies due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a chlorine atom at the 3-position and a fluorine atom at the 2-position of the isonicotinaldehyde structure. Its molecular weight is approximately 159.55 g/mol. The presence of halogen substituents significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can modulate various biological processes, making it a candidate for therapeutic applications.
  • Receptor Modulation : Research indicates that it may interact with certain receptors, influencing signaling pathways critical for cellular function. This interaction could lead to altered cellular responses, particularly in cancer and neurodegenerative contexts.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial and antifungal properties. It appears to interfere with microbial metabolic pathways, which could make it useful in developing new antimicrobial agents.

Anticancer Potential

This compound has been investigated for its potential in cancer therapy. Preliminary findings suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests it might have neuroprotective effects, which are being explored for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics:

Compound NameMolecular FormulaBiological ActivitySimilarity Index
This compoundC₆H₄ClFNOAntimicrobial, Anticancer0.87
3-Chloro-5-fluoroisonicotinic acidC₆H₃ClFNO₂Antibacterial0.93
4,5-Dichloro-6-fluoronicotinic acidC₆H₃Cl₂FNO₂Anticancer0.87
Methyl 3-chloro-2-fluoroisonicotinateC₇H₆ClFNO₂Potential drug scaffold0.93

The similarity index reflects the structural resemblance among these compounds, which can correlate with their biological activities.

Case Studies and Research Findings

  • Antibacterial Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones compared to control groups, indicating its potential as an antibacterial agent.
  • Cancer Cell Line Testing : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in dose-dependent reductions in cell viability, suggesting its efficacy as an anticancer agent.
  • Neuroprotection Assays : Experimental models showed that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in neuroprotection.

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